3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole
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Overview
Description
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chlorophenylthio group, a cyano group, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction.
Addition of the Cyano Group: The cyano group can be introduced through a cyanation reaction, typically using a reagent like copper(I) cyanide.
Methylation: The methyl group can be added via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole
- **this compound derivatives
- **Other indole derivatives with similar functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
628736-65-2 |
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Molecular Formula |
C16H11ClN2S |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3 |
InChI Key |
FVQBHUZQAGMWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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